molecular formula C12H9N5 B13799500 1H-Naphth(1,2-d)imidazole, 2-azido-1-methyl- CAS No. 95389-75-6

1H-Naphth(1,2-d)imidazole, 2-azido-1-methyl-

Cat. No.: B13799500
CAS No.: 95389-75-6
M. Wt: 223.23 g/mol
InChI Key: WOYLPIYYFXVRAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1-methylnaphtho(1,2-d)imidazole typically involves the azidation of a suitable precursor. One common method is the reaction of 1-methylnaphtho(1,2-d)imidazole with sodium azide in the presence of a suitable solvent . The reaction is usually carried out under mild conditions to ensure the stability of the azido group.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Azido-1-methylnaphtho(1,2-d)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Azido-1-methylnaphtho(1,2-d)imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-Azido-1-methylnaphtho(1,2-d)imidazole involves its interaction with molecular targets through its azido group. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-1-methylbenzo[e]benzimidazole
  • 2-Azido-1-methyl-1H-naphtho[1,2-d]imidazole

Uniqueness

Its azido group allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

CAS No.

95389-75-6

Molecular Formula

C12H9N5

Molecular Weight

223.23 g/mol

IUPAC Name

2-azido-1-methylbenzo[e]benzimidazole

InChI

InChI=1S/C12H9N5/c1-17-11-9-5-3-2-4-8(9)6-7-10(11)14-12(17)15-16-13/h2-7H,1H3

InChI Key

WOYLPIYYFXVRAN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)N=C1N=[N+]=[N-]

Origin of Product

United States

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